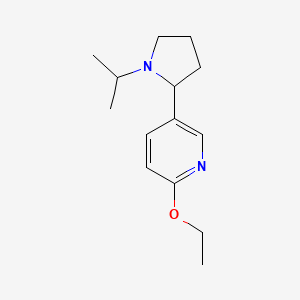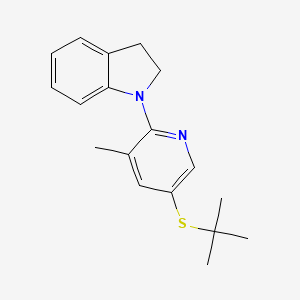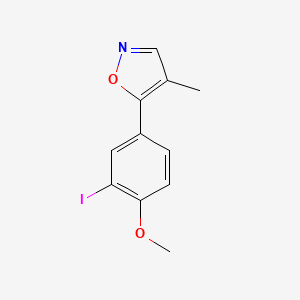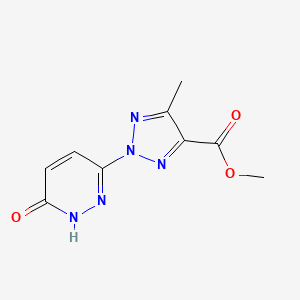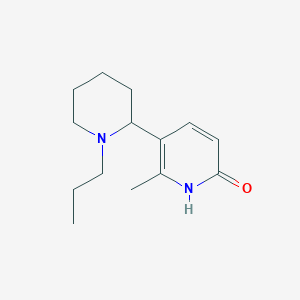![molecular formula C13H7BrFNO B11801881 7-Bromo-3-(4-fluorophenyl)benzo[D]isoxazole](/img/structure/B11801881.png)
7-Bromo-3-(4-fluorophenyl)benzo[D]isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-3-(4-fluorophenyl)benzo[D]isoxazole is a heterocyclic compound that features a benzoisoxazole core substituted with bromine and fluorophenyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-(4-fluorophenyl)benzo[D]isoxazole typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-amino-5-bromophenol with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine can yield the desired benzoisoxazole derivative . The reaction conditions often require controlled temperatures and the use of solvents like chloroform or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-3-(4-fluorophenyl)benzo[D]isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can facilitate the substitution of the bromine atom.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized benzoisoxazole compounds.
Wissenschaftliche Forschungsanwendungen
7-Bromo-3-(4-fluorophenyl)benzo[D]isoxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: It is explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Another heterocyclic compound with similar structural features.
Fluoroisoxazoles: Compounds with a fluorine atom on the isoxazole ring.
Uniqueness
7-Bromo-3-(4-fluorophenyl)benzo[D]isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and fluorophenyl groups makes it a valuable scaffold for the development of new compounds with potential therapeutic applications.
Eigenschaften
Molekularformel |
C13H7BrFNO |
|---|---|
Molekulargewicht |
292.10 g/mol |
IUPAC-Name |
7-bromo-3-(4-fluorophenyl)-1,2-benzoxazole |
InChI |
InChI=1S/C13H7BrFNO/c14-11-3-1-2-10-12(16-17-13(10)11)8-4-6-9(15)7-5-8/h1-7H |
InChI-Schlüssel |
VAZPRQXFCXCBBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Br)ON=C2C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


